molecular formula C19H13Cl3N2OS B4722962 3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide

3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide

Cat. No. B4722962
M. Wt: 423.7 g/mol
InChI Key: UYHKISSOBWIMPI-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide, also known as DCA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DCA is a small molecule that has shown promising results in various studies, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide involves the inhibition of pyruvate dehydrogenase kinase (PDK), an enzyme that regulates the mitochondrial metabolism of glucose. By inhibiting PDK, 3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide promotes the entry of glucose into the mitochondria, leading to increased oxidative phosphorylation and ATP production. This process selectively targets cancer cells, which rely heavily on glycolysis for energy production.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, improvement of insulin sensitivity, and protection of neurons from oxidative stress. In cancer, 3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes, 3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide improves glucose uptake and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disorders, 3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide protects neurons from oxidative stress by activating the Nrf2 pathway.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide has several advantages for lab experiments, including its small molecular size, easy synthesis, and low cost. However, 3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide also has some limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful consideration should be taken when designing experiments involving 3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide.

Future Directions

For 3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide research include the optimization of 3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide analogs, the development of combination therapies, and further investigation of its potential in other diseases.

Scientific Research Applications

3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, 3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide has shown promising results in inhibiting the growth of cancer cells by targeting the mitochondrial metabolism of cancer cells. In diabetes, 3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide has been shown to improve insulin sensitivity and glucose uptake in animal models. In neurodegenerative disorders, 3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2OS/c20-14-7-4-12(5-8-14)6-9-17(25)24-19-23-11-15(26-19)10-13-2-1-3-16(21)18(13)22/h1-9,11H,10H2,(H,23,24,25)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHKISSOBWIMPI-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide
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3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide
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3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide
Reactant of Route 4
3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide
Reactant of Route 5
3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide
Reactant of Route 6
Reactant of Route 6
3-(4-chlorophenyl)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acrylamide

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